![molecular formula C11H16N4O4 B7976699 Acetylcarnosine](/img/structure/B7976699.png)
Acetylcarnosine
Overview
Description
Acetylcarnosine (NAC) is a naturally occurring compound chemically related to the dipeptide carnosine . The NAC molecular structure is identical to carnosine with the exception that it carries an additional acetyl group . It is found in a variety of tissues but particularly muscle tissue .
Synthesis Analysis
Carnosine is a dipeptide synthesized in the body from β-alanine and L-histidine . It is found in high concentrations in the brain, muscle, and gastrointestinal tissues of humans .
Molecular Structure Analysis
The molecular formula of Acetylcarnosine is C11H16N4O4 . Its average mass is 268.269 Da and its monoisotopic mass is 268.117157 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Acetylcarnosine are not detailed in the search results, carnosine, a related compound, has been shown to have beneficial effects by scavenging reactive carbonyl compounds (RCCs) that are implicated in the pathogenesis of diabetes .
Physical And Chemical Properties Analysis
Acetylcarnosine has a molecular formula of C11H16N4O4, an average mass of 268.269 Da, and a monoisotopic mass of 268.117157 Da .
Scientific Research Applications
Bioactivation and Antioxidant Properties : Acetylcarnosine has been studied for its bioactivation antioxidant and transglycating properties, particularly in the context of ocular drug design for eye health. It shows promise in the prevention and treatment of serious eye diseases involving oxidative damage (cataracts, glaucoma, age-related macular degeneration) and glycosylation processes (diabetic retinopathy) (Babizhayev, 2012).
Ocular Drug Delivery : Challenges in delivering Acetylcarnosine to the eye have led to the development of novel patented routes and modes of delivery. These advancements aim to enhance the therapeutic activity of Acetylcarnosine for the visual system (Babizhayev, 2009).
Protection of Lens Crystallins : A study using Radical Probe Mass Spectrometry indicated that Acetylcarnosine might not have a significant direct effect on reducing oxidation levels in lens crystallins at the molecular level, suggesting that its therapeutic benefit in cataract treatment might be due to other factors or the nature of the topical solution used (Ha, Schwahn, & Downard, 2010).
Photoprotection in Human Skin : Acetylcarnosine has shown photoprotective properties when applied to human skin, suggesting its utility beyond ophthalmology. It demonstrated a reduction in UVB-induced erythema, indicating its potential as a hydrophilic antioxidant for dermatological preparations (Massimiliano, Iovine, & Pietro, 2011).
Drug-Carrier Systems for Chronic Diseases : Acetylcarnosine, along with other imidazole-containing dipeptide compounds, has been evaluated for its effects on cells and biomolecules in patients with skin diseases and visual impairment. It shows potential as a pharmacological chaperone therapy for age-related cataracts, macular degeneration, and ocular complications of diabetes (Babizhayev & Yegorov, 2010).
Nanoparticle-Based Drug Delivery for Cataract Treatment : Research into NAC-loaded poly(lactic-co-glycolic acid) nanoparticles aims to enhance drug bioavailability and biocompatibility for cataract treatment. This approach seeks to improve the drug's reactivity and stability (Budama-Kilinc et al., 2018).
Treatment of Age-Related Cataract in Humans : A randomized controlled trial tested the efficacy of Nα-acetylcarnosine for treating senile cataract, showing potential benefits in lens clarity and visual acuity (Babizhayev et al., 2000).
Mechanism of Action
The mechanisms of action of Acetylcarnosine have not been fully elucidated, but it seems that the main role of Acetylcarnosine is to donate an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetylcarnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Acetylcarnosine | |
CAS RN |
56353-15-2 | |
Record name | Acetylcarnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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